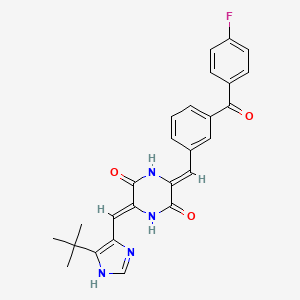
Microtubule inhibitor 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Microtubule inhibitor 3 is a novel compound that targets microtubules, which are essential components of the cytoskeleton in eukaryotic cells. Microtubules play a crucial role in cell division, intracellular transport, and maintenance of cell shape. Microtubule inhibitors are widely used in cancer treatment due to their ability to disrupt cell division and induce apoptosis in rapidly dividing cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of microtubule inhibitor 3 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a heteroaryl amide scaffold, followed by functional group modifications to enhance the compound’s activity and selectivity. Common reagents used in the synthesis include various amines, acids, and coupling agents under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process often includes optimization of reaction conditions, purification steps, and quality control measures to ensure consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Microtubule inhibitor 3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, are commonly used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperature, pH, and solvent systems .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance or alter the compound’s biological activity and selectivity .
Aplicaciones Científicas De Investigación
Microtubule inhibitor 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study microtubule dynamics and interactions with other cellular components.
Biology: Employed in research on cell division, intracellular transport, and cytoskeletal organization.
Medicine: Investigated for its potential as an anticancer agent due to its ability to disrupt cell division and induce apoptosis in cancer cells.
Industry: Utilized in the development of new therapeutic agents and as a lead compound for drug discovery.
Mecanismo De Acción
Microtubule inhibitor 3 exerts its effects by binding to the colchicine binding site on tubulin, a key protein component of microtubules. This binding disrupts the polymerization and depolymerization dynamics of microtubules, leading to cell cycle arrest and apoptosis. The compound specifically targets rapidly dividing cells, making it an effective anticancer agent .
Comparación Con Compuestos Similares
Microtubule inhibitor 3 is unique compared to other microtubule inhibitors due to its specific binding site and mechanism of action. Similar compounds include:
Taxanes: Stabilize microtubules and prevent their depolymerization.
Vinca Alkaloids: Bind to a different site on tubulin and inhibit microtubule polymerization.
Epothilones: Similar to taxanes but with a different chemical structure and binding site.
This compound stands out due to its ability to overcome multidrug resistance in cancer cells, making it a promising candidate for further development and clinical use .
Propiedades
Número CAS |
1236141-96-0 |
|---|---|
Fórmula molecular |
C26H23FN4O3 |
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
(3Z,6Z)-3-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]-6-[[3-(4-fluorobenzoyl)phenyl]methylidene]piperazine-2,5-dione |
InChI |
InChI=1S/C26H23FN4O3/c1-26(2,3)23-19(28-14-29-23)13-21-25(34)30-20(24(33)31-21)12-15-5-4-6-17(11-15)22(32)16-7-9-18(27)10-8-16/h4-14H,1-3H3,(H,28,29)(H,30,34)(H,31,33)/b20-12-,21-13- |
Clave InChI |
PPBYGOIXJTYVGU-FDYZEBBJSA-N |
SMILES isomérico |
CC(C)(C)C1=C(N=CN1)/C=C\2/C(=O)N/C(=C\C3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)F)/C(=O)N2 |
SMILES canónico |
CC(C)(C)C1=C(N=CN1)C=C2C(=O)NC(=CC3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)F)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















